molecular formula C16H18N6O4S B2523367 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034383-95-2

4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2523367
CAS No.: 2034383-95-2
M. Wt: 390.42
InChI Key: AQZKKVZBGQQJMO-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a heterocyclic compound featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,2,4-oxadiazole ring linked to a 1-methylpyrazole moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The dimethylsulfamoyl group contributes to solubility and hydrogen-bonding interactions, while the pyrazole moiety may modulate target selectivity, as seen in kinase inhibitors or ion channel modulators .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)13-6-4-11(5-7-13)16(23)17-9-14-19-15(20-26-14)12-8-18-22(3)10-12/h4-8,10H,9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZKKVZBGQQJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques. The choice of solvents, temperature control, and reaction times would be critical factors in ensuring the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation being targeted.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, while the pyrazol-oxadiazole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Bioisosteric Replacements: The target compound’s 1,2,4-oxadiazole is replaced with isoxazole in and retained in , highlighting its role in maintaining planar geometry for target binding.

Molecular Weight and Complexity :

  • The target compound (413.45 g/mol) is heavier than analogs like (329.4 g/mol), suggesting a trade-off between functional group diversity and drug-likeness (e.g., Lipinski’s Rule of Five compliance).

Pharmacological Implications :

  • The pyrazole-oxadiazole motif in is associated with CFTR modulation , implying the target compound may share ion channel targets.
  • Compounds with dimethylsulfamoyl groups (e.g., sulfonamide-based drugs) often exhibit antimicrobial or diuretic activity, but this requires experimental validation .

Pharmacological Potential and Limitations

  • Strengths : The dimethylsulfamoyl group may enhance solubility and pharmacokinetic properties compared to methylthio or isopropyl substituents in analogs .
  • Limitations : The absence of reported bioactivity data necessitates in vitro/in vivo studies to assess efficacy and toxicity.

Notes

Synthesis Challenges : The 1,2,4-oxadiazole ring requires careful optimization of cyclization conditions to avoid side products .

Target Selectivity : Pyrazole-containing compounds often exhibit off-target kinase activity, requiring structural tweaking .

Research Gaps: No data exist on the target compound’s stability, metabolic profile, or binding assays.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic derivative that combines a dimethylsulfamoyl group with a pyrazole and oxadiazole moiety. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial , antiparasitic , and anticancer therapies. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N6O3S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{3}\text{S}

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole ring has been associated with inhibition of various enzymes, which may contribute to its antiparasitic effects.
  • Interaction with Cellular Targets : The pyrazole moiety may interact with specific cellular receptors or pathways, impacting cell proliferation and survival.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds within this class have shown promising activity against various bacterial strains and fungi.

CompoundTarget OrganismIC50 (µM)
4aE. coli15
4bS. aureus20
4cC. albicans25

These results suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy.

Antiparasitic Activity

Research has indicated that oxadiazoles exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. A study found that specific analogs demonstrated IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains.

CompoundIC50 (nM)Selectivity Index
Compound 1<40>2500
Compound 2<50>2000
Compound 3<30>3000

These findings highlight the potential of this compound class in developing new antimalarial therapies.

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds similar to the one have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Cell LineCompound Concentration (µM)% Inhibition
A5491070
MCF-71065
LoVo1060

The results indicate that these compounds can inhibit cancer cell growth effectively.

Case Studies

Case Study 1: Antimalarial Efficacy
A study conducted on a series of N,N-dialkyl-5-sulfonyl-1,3,4-oxadiazol derivatives found that certain compounds exhibited slow-action antiplasmodial activity in vivo, suggesting a novel mechanism different from existing antimalarial drugs. The lead compound demonstrated significant efficacy in murine models infected with P. berghei.

Case Study 2: COX Inhibition
Another investigation assessed the anti-inflammatory potential of related compounds by measuring their inhibitory effects on cyclooxygenase (COX) enzymes. The findings revealed that some derivatives selectively inhibited COX-2 over COX-1, indicating potential for developing anti-inflammatory agents.

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